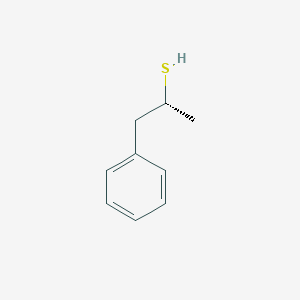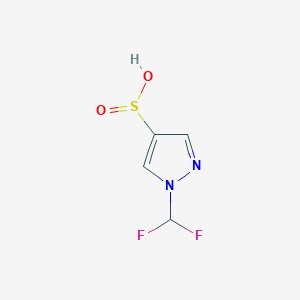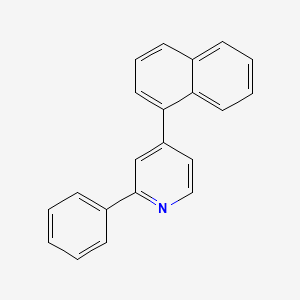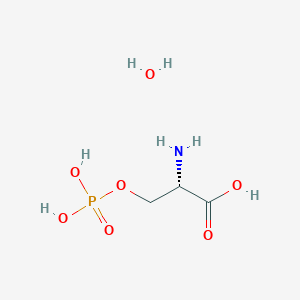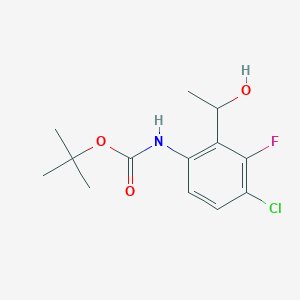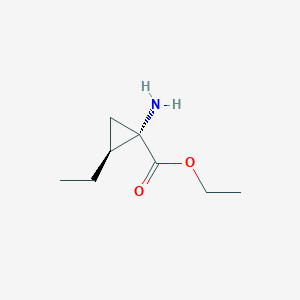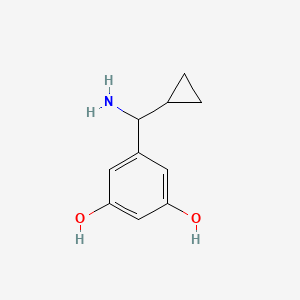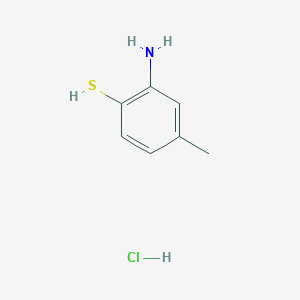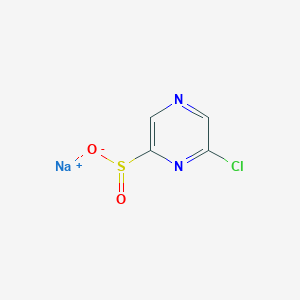
Sodium 6-chloropyrazine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloropyrazine-2-sulfinate is a chemical compound with the molecular formula C4H2ClN2NaO2S. It is a member of the sulfinate salts family, which are known for their versatile reactivity and stability. This compound is particularly notable for its applications in organic synthesis, where it serves as a building block for various sulfur-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloropyrazine-2-sulfinate typically involves the reaction of 6-chloropyrazine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
6-chloropyrazine-2-sulfonyl chloride+sodium sulfite→sodium 6-chloropyrazine-2-sulfinate+by-products
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-chloropyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted pyrazine derivatives
Aplicaciones Científicas De Investigación
Sodium 6-chloropyrazine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing organic compounds, including sulfonamides and sulfones.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of sodium 6-chloropyrazine-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, leading to the formation of stable products. The compound’s reactivity is influenced by the presence of the chlorine atom and the sulfinate group, which enhance its electrophilic and nucleophilic properties, respectively.
Comparación Con Compuestos Similares
- Sodium 5-methylpyridine-2-sulfinate
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-chloropyrazine-2-sulfinate is unique due to the presence of the chlorine atom on the pyrazine ring, which enhances its reactivity compared to other sulfinates. This makes it particularly useful in reactions requiring high electrophilicity. Additionally, its stability and ease of handling make it a preferred choice in various synthetic applications.
Propiedades
Fórmula molecular |
C4H2ClN2NaO2S |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
sodium;6-chloropyrazine-2-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
QAYBZNHWLDTRIB-UHFFFAOYSA-M |
SMILES canónico |
C1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


